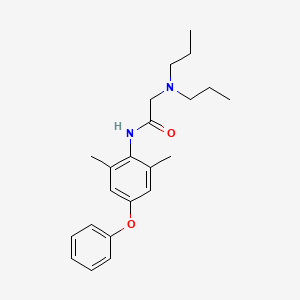
N-(2,6-Dimethyl-4-phenoxyphenyl)-2-(dipropylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Dimethyl-4-phenoxyphenyl)-2-(dipropylamino)acetamide: is a synthetic organic compound It is characterized by the presence of a phenoxyphenyl group and a dipropylaminoacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethyl-4-phenoxyphenyl)-2-(dipropylamino)acetamide typically involves the following steps:
Formation of the Phenoxyphenyl Intermediate: This can be achieved by reacting 2,6-dimethylphenol with a suitable halogenated benzene derivative under basic conditions.
Amidation Reaction: The phenoxyphenyl intermediate is then reacted with 2-(dipropylamino)acetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxyphenyl group.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Potential applications in the development of new materials.
Biology:
- May be studied for its interactions with biological macromolecules.
- Potential use as a probe in biochemical assays.
Medicine:
- Could be investigated for its pharmacological properties.
- Potential applications in drug development, particularly as an analgesic or anti-inflammatory agent.
Industry:
- Possible use in the production of specialty chemicals.
- Applications in the development of new polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(2,6-Dimethyl-4-phenoxyphenyl)-2-(dipropylamino)acetamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
- N-(2,6-Dimethylphenyl)-2-(dipropylamino)acetamide
- N-(4-Phenoxyphenyl)-2-(dipropylamino)acetamide
Comparison:
- Structural Differences: The presence or absence of specific substituents on the aromatic rings.
- Chemical Properties: Variations in reactivity, solubility, and stability.
- Biological Activity: Differences in pharmacological effects and potency.
Conclusion
N-(2,6-Dimethyl-4-phenoxyphenyl)-2-(dipropylamino)acetamide is a compound with potential applications in various scientific fields
Propriétés
Numéro CAS |
17060-64-9 |
|---|---|
Formule moléculaire |
C22H30N2O2 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
N-(2,6-dimethyl-4-phenoxyphenyl)-2-(dipropylamino)acetamide |
InChI |
InChI=1S/C22H30N2O2/c1-5-12-24(13-6-2)16-21(25)23-22-17(3)14-20(15-18(22)4)26-19-10-8-7-9-11-19/h7-11,14-15H,5-6,12-13,16H2,1-4H3,(H,23,25) |
Clé InChI |
RSUWQAVSPOGTFD-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CC(=O)NC1=C(C=C(C=C1C)OC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


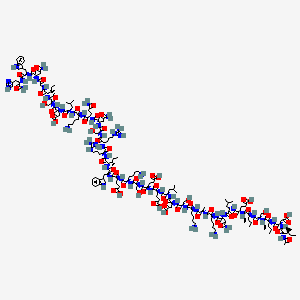
![[2-[3-[[2-[diethyl(methyl)azaniumyl]acetyl]amino]anilino]-2-oxoethyl]-diethyl-methylazanium;diiodide](/img/structure/B13738796.png)
![N-Cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B13738804.png)

![ethyl (3E)-3-[(E)-1,4-dimethoxybutan-2-ylidenehydrazinylidene]butanoate](/img/structure/B13738819.png)


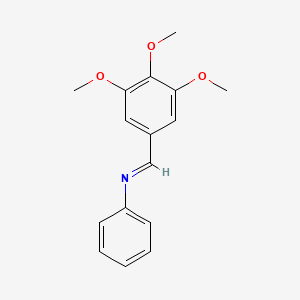
![1-[(E)-4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidin-1-ium;bromide](/img/structure/B13738838.png)
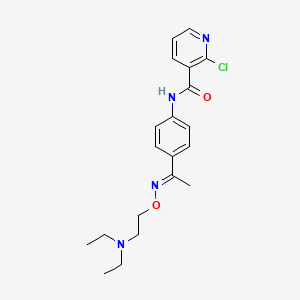
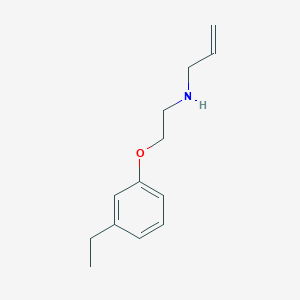

![Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis-](/img/structure/B13738864.png)
![3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene](/img/structure/B13738867.png)
